molecular formula C18H15NO2S3 B6042204 5-(FURAN-2-CARBONYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

5-(FURAN-2-CARBONYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

Cat. No.: B6042204
M. Wt: 373.5 g/mol
InChI Key: VPFPUMIAUREHAX-UHFFFAOYSA-N
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Description

5-(FURAN-2-CARBONYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex heterocyclic compound that combines the structural elements of furan, quinoline, and dithiolothione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(FURAN-2-CARBONYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate quinoline derivatives with furan-2-carbonyl chloride under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact . The use of eco-friendly catalysts and green chemistry principles is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(FURAN-2-CARBONYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Aluminum chloride, boron trifluoride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-(FURAN-2-CARBONYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and affecting cellular processes . It may also interact with DNA and proteins, leading to changes in gene expression and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(FURAN-2-CARBONYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE stands out due to its unique combination of furan, quinoline, and dithiolothione moieties. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

furan-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S3/c1-10-6-7-11-12(9-10)19(16(20)13-5-4-8-21-13)18(2,3)15-14(11)17(22)24-23-15/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFPUMIAUREHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CO4)(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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